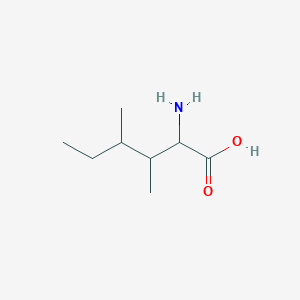2-Amino-3,4-dimethylhexanoic acid
CAS No.:
Cat. No.: VC20388994
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H17NO2 |
|---|---|
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | 2-amino-3,4-dimethylhexanoic acid |
| Standard InChI | InChI=1S/C8H17NO2/c1-4-5(2)6(3)7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11) |
| Standard InChI Key | DJFPUIRBUQHIBB-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(C)C(C(=O)O)N |
Introduction
Structural Characteristics and Stereochemical Diversity
Comparative Structural Analysis
Structurally analogous compounds include:
-
2-Amino-3,5-dimethylhexanoic acid: Differs in methyl group placement (C3 and C5).
-
2-Aminohexanoic acid: Lacks methyl branches, offering insights into steric effects.
| Compound | Methyl Positions | Chirality | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-Amino-3,4-dimethylhexanoic acid | C3, C4 | 2R or 2S | 159.23 |
| 2-Amino-3,5-dimethylhexanoic acid | C3, C5 | Undefined | 159.23 |
| 2-Aminohexanoic acid | None | Racemic | 131.17 |
The methyl groups in 2-amino-3,4-dimethylhexanoic acid introduce steric hindrance, influencing its conformational flexibility and interactions with biological targets .
Synthesis and Stereoselective Preparation
From Garner’s Aldehyde
A method adapted from the synthesis of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid involves Garner’s aldehyde as a starting material . The protocol includes:
-
Allylation: Reaction with 2-lithio-3-methyl-2-butene to establish the carbon skeleton.
-
Hydrogenation: Pd/C-mediated reduction of the tetrasubstituted olefin with moderate stereoselectivity.
-
Cyclization and Oxidation: Intramolecular cyclization followed by Jones oxidation to yield the carboxylic acid .
Chiral Pool Synthesis
Chiral amino acids like L-valine or L-isoleucine serve as precursors for enantioselective synthesis. For example:
-
Asymmetric Alkylation: Using Evans auxiliaries to control stereochemistry at C2.
-
Enzymatic Resolution: Lipase-catalyzed hydrolysis to separate enantiomers .
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles such as:
-
Stereochemical Purity: Ensuring >99% enantiomeric excess for pharmaceutical applications.
-
Cost-Efficiency: Scaling hydrogenation and oxidation steps without yield loss .
Physicochemical Properties
Basic Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 159.23 g/mol | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Likely polar solvents | Inferred |
Spectroscopic Data
-
IR Spectroscopy: Expected peaks at 3300 cm (N-H stretch), 1700 cm (C=O), and 2950 cm (C-H in methyl groups).
-
NMR: NMR would show doublets for methyl groups (δ 0.8–1.2 ppm) and multiplet signals for the chiral center.
Biological Activity and Mechanisms
Enzyme Interactions
The compound’s methyl branches may interfere with enzyme active sites. Studies suggest:
-
Inhibition of Branched-Chain Amino Acid Transaminases (BCAT): Competes with leucine, isoleucine, and valine for binding.
-
Modulation of mTOR Signaling: Potential role in metabolic regulation akin to leucine.
Applications in Research and Industry
Peptide Synthesis
Incorporating 2-amino-3,4-dimethylhexanoic acid into peptides enhances:
-
Thermal Stability: Methyl groups restrict conformational mobility.
Drug Design
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume